1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. It is classified under pyrrolopyridines, which are known for their potential as therapeutic agents. The compound's structure features a pyrrole ring fused to a pyridine ring, with a cyano group at the 3-position, contributing to its reactivity and biological properties.
The compound can be synthesized through various methods, primarily involving cyclo-condensation reactions of substituted pyrroles and other reactive intermediates. It falls under the category of nitrogen-containing heterocycles, which are pivotal in drug discovery and development due to their pharmacological properties.
The synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbonitrile typically involves a cyclo-condensation reaction. A notable method includes the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds in the presence of acetic acid and catalytic hydrochloric acid. This method allows for the formation of various substituted derivatives through controlled reaction conditions.
The molecular structure of 1H-pyrrolo[2,3-c]pyridine-3-carbonitrile consists of a fused pyrrole and pyridine system with a cyano group at the 3-position. The presence of nitrogen atoms in both rings contributes to its basicity and potential interactions with biological targets.
1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile can undergo various chemical reactions due to the presence of functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the cyano group, which enhances its electrophilicity in certain reactions.
The mechanism of action for compounds derived from 1H-pyrrolo[2,3-c]pyridine-3-carbonitrile often involves interaction with specific biological targets such as enzymes or receptors. For instance, some derivatives have been shown to inhibit tubulin polymerization by binding to colchicine sites on microtubules.
In vitro studies have demonstrated that certain derivatives exhibit moderate to excellent antitumor activities against various cancer cell lines, indicating their potential as anticancer agents.
1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile and its derivatives have garnered attention in medicinal chemistry for their potential applications:
Research continues into optimizing these compounds for better efficacy and selectivity in therapeutic applications. Their unique structural features make them valuable candidates for drug development targeting various diseases.
Traditional synthetic routes to 1H-pyrrolo[2,3-c]pyridine-3-carbonitrile derivatives predominantly utilize pyrrole-2-carboxaldehyde precursors as foundational building blocks. These methodologies leverage the inherent reactivity of the pyrrole ring to construct the fused pyridine system through sequential condensation and cyclization reactions. A particularly efficient approach involves the titanium(IV) chloride-catalyzed cyclization of imine intermediates derived from pyrrole-2-carboxaldehydes. This method, pioneered in foundational work dedicated to Professor Sir Derek Barton, achieves high yields (typically >75%) of 1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid derivatives, showcasing the robustness of this catalytic system for constructing the core bicyclic scaffold under relatively mild conditions [3].
An alternative classical pathway involves phenacyl bromide intermediates derived from substituted acetophenones. For instance, 1-(4-bromophenyl)ethan-1-one or 1-(3,4-dimethoxyphenyl)ethan-1-one undergoes bromination to yield phenacyl bromides. Subsequent condensation with 2,4-dichloroaniline in the presence of sodium bicarbonate generates 2-((2,4-dichlorophenyl)amino)-1-phenylethan-1-one intermediates. The critical pyrrole ring formation is then accomplished through cyclocondensation with malononitrile under basic conditions (sodium ethoxide in ethanol), yielding highly substituted 2-amino-4-aryl-1-(2,4-dichlorophenyl)-1H-pyrrole-3-carbonitrile derivatives. These intermediates serve as direct precursors that can be further elaborated to the target pyrrolopyridine-carbonitriles. This sequence consistently delivers excellent yields (reported up to 98%), demonstrating its reliability for introducing significant structural diversity at the pyrrole ring positions early in the synthesis [5].
Table 1: Key Traditional Cyclocondensation Routes to Pyrrolo[2,3-c]pyridine Precursors
Starting Material | Key Intermediate | Cyclization Method | Product | Reported Yield | Ref. |
---|---|---|---|---|---|
Pyrrole-2-carboxaldehyde | Imine (from α-formylglycine equivalent) | TiCl₄ Catalysis | 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid derivatives | >75% | [3] |
Substituted Acetophenone | Phenacyl Bromide → 2-(Arylamino)ethanone | NaOEt / Malononitrile / Reflux | 2-Amino-1-aryl-4-aryl-1H-pyrrole-3-carbonitrile | Up to 98% | [5] |
The cyclization step is often the yield-determining stage. Optimal conditions require careful control of reaction temperature, catalyst loading (particularly for TiCl₄), and stoichiometry. While generally effective, traditional routes can sometimes suffer from lengthy reaction times (multiple hours under reflux) and the need for purification of intermediates. Nevertheless, these methods remain fundamental for accessing gram-scale quantities of both the core scaffold and diversely substituted precursors, providing essential building blocks for medicinal chemistry programs targeting this privileged heterocyclic system.
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for rapidly generating diverse libraries of complex 1H-pyrrolo[2,3-c]pyridine-3-carbonitrile derivatives from simple building blocks in a single reaction vessel. These convergent methodologies significantly reduce synthetic steps, minimize purification burdens, and enhance molecular diversity and complexity compared to traditional linear syntheses. While specific MCR examples directly forming the exact 1H-pyrrolo[2,3-c]pyridine-3-carbonitrile core are less explicitly detailed in the retrieved literature compared to other pyrrolopyridine isomers, the broader context of fused pyridine synthesis underscores their significant applicability and potential for this scaffold [6].
The inherent modularity of MCRs like the Ugi reaction (isocyanide, amine, carboxylic acid, carbonyl compound) and the Groebke-Blackburn-Bienaymé reaction (aminopyridine/azine, aldehyde, isocyanide) makes them exceptionally well-suited for constructing annulated pyridine systems with embedded carbonitrile functionality. These reactions can efficiently assemble highly substituted intermediates that readily undergo subsequent intra-molecular cyclizations, such as Heck couplings, Ullmann condensations, or nucleophilic aromatic substitutions, to furnish the desired pyrrolo[2,3-c]pyridine core. The carbonitrile group can be incorporated either as a pre-existing functional group on one of the starting components (e.g., using a nitrile-containing aldehyde or amine) or introduced via post-MCR modification of the initial adduct [6].
Table 2: Multicomponent Reaction Strategies Applicable to Pyrrolo[2,3-c]pyridine Library Synthesis
MCR Type | Core Components | Key Features for Library Generation | Potential Cyclization to Pyrrolo[2,3-c]pyridine | Ref. |
---|---|---|---|---|
Ugi Reaction | Isocyanide, Amine, Carboxylic Acid, Carbonyl | High diversity (4 points); Can incorporate nitrile via component | Requires subsequent ring-closing step (e.g., Heck, Cyclization) | [6] |
Groebke-Blackburn-Bienaymé | Aminopyridine, Aldehyde, Isocyanide | Directly forms imidazo[1,2-a]pyridine; Aminopyridine precursor adaptable | Adaptable if aminopyridine component resembles pyrrole precursor | [6] |
Other Condensations | Dicarbonyls, Amidines/Cyanamides, Nitriles | Can form pyridine ring directly; Nitrile readily incorporated | Suitable for constructing fused systems with correct atom connectivity | [6] |
The strategic advantage of MCRs lies in their ability to explore vast chemical space around the pyrrolo[2,3-c]pyridine core. By systematically varying the building blocks (e.g., aldehydes with different electronic properties and steric bulk, diverse isocyanides, nitrile-containing acids or amines), large and structurally diverse compound libraries can be synthesized rapidly. This approach is invaluable for structure-activity relationship (SAR) studies during lead optimization phases in drug discovery, particularly for targeting enzymes like kinases, demethylases, or proteases where the fused pyridine core acts as a crucial pharmacophore interacting with the biological target [6]. The efficient generation of such libraries accelerates the identification of hits with improved potency and selectivity profiles.
Post-synthetic functionalization of the pre-formed 1H-pyrrolo[2,3-c]pyridine-3-carbonitrile core represents a crucial strategy for fine-tuning physicochemical properties, enhancing target binding affinity, and optimizing pharmacokinetic profiles for specific therapeutic applications. The carbonitrile group itself and the various positions on the bicyclic scaffold (C-2, C-5, C-6, C-7, and the N-1 nitrogen) offer distinct handles for chemical modification.
Halogenation and Cross-Coupling: Regioselective halogenation, particularly at the electron-rich positions of the pyrrole ring (e.g., C-2), introduces valuable handles for subsequent metal-catalyzed cross-coupling reactions. Microwave-assisted techniques have proven highly effective for introducing chlorine atoms at specific positions (e.g., C-4 and C-6 of closely related pyrrolo[2,3-d]pyrimidines), demonstrating the utility of controlled energy input for efficient halogenation [5]. These halogen atoms can then be leveraged in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions to introduce a wide array of aryl, heteroaryl, alkynyl, or amino substituents. For instance, palladium-catalyzed coupling enables the introduction of pharmacophore fragments known to interact with specific biological targets. The carboxylic acid derivatives accessible via the traditional TiCl₄ cyclization route are also prime candidates for derivatization via amide coupling or esterification, further expanding the accessible chemical space [3].
Rational Derivatization for Target Engagement: Strategic functionalization has been instrumental in developing potent bioactive molecules. A prominent example is the optimization of 1H-pyrrolo[2,3-c]pyridine derivatives as reversible LSD1 (Lysine Specific Demethylase 1) inhibitors for acute myelogenous leukemia (AML) therapy. Systematic SAR exploration through modifications primarily on the C-5 and N-1 positions, or via substituents introduced via the pendant carbonitrile or coupled fragments, led to compounds with nanomolar enzymatic IC₅₀ values. This optimization resulted in derivatives exhibiting potent antiproliferative activity against AML cell lines (MV4-11, Kasumi-1) and small-cell lung cancer (NCI-H526) cells. The representative compound 23e from this series, featuring specific optimized substituents introduced via post-functionalization, demonstrated not only potent cellular activity but also favorable oral pharmacokinetics and significant tumor growth suppression in an AML xenograft model, highlighting the success of this approach [2]. Similarly, derivatization of the pyrrolo[2,3-b]pyridine isomer scaffold has yielded potent human neutrophil elastase (HNE) inhibitors (IC₅₀ down to 14-15 nM), demonstrating the broader potential of functionalized pyrrolopyridine-carbonitriles in targeting serine proteases [8].
Microwave-Assisted Functionalization: Microwave irradiation significantly accelerates various post-functionalization reactions, including nucleophilic substitutions and condensations. This technique has been successfully applied to synthesize complex pyrrolo[2,3-d]pyrimidine derivatives (structurally related) bearing trichloromethyl groups and diverse substituents introduced via reactions with amines, hydrazines, and carbon nucleophiles under microwave conditions, achieving high yields and reducing reaction times from hours to minutes compared to conventional heating [5].
Table 3: Impact of Key Post-Synthetic Modifications on Bioactivity
Modification Site | Common Transformations | Biological Target Impact (Examples) | Key Outcome | Ref. |
---|---|---|---|---|
C-2 (Halogenation then Coupling) | Chlorination/Bromination → Suzuki/Sonogashira Coupling | LSD1, Kinases, HNE | Enhanced potency & selectivity; Improved cellular activity | [2] [5] [8] |
C-5/C-6/C-7 | Direct electrophilic substitution, Metalation-Coupling | LSD1, Anticancer targets (Bcl-2, Apoptosis pathway modulation) | Improved target engagement; Modulated apoptosis induction (↑P53, ↑BAX, ↓Bcl-2) | [2] [5] |
N-1 | Alkylation, Acylation | LSD1, Solubility/Pharmacokinetics | Improved PK profile (e.g., oral bioavailability of 23e); Modulated potency | [2] |
Carbonitrile Group | Hydrolysis (→ amide), Reduction (→ amine), Tetrazole formation | Diverse targets; Physicochemical property modulation | Altered polarity, H-bonding capacity; Potential for new interactions | [5] [6] |
Carboxylic Acid (C-5) | Amidation, Esterification | Anticancer (BVDV, Apoptosis) | Enhanced cellular activity; Modulated gene/protein expression | [3] [5] |
These functionalization techniques allow medicinal chemists to systematically probe the structure-activity relationships around the pyrrolo[2,3-c]pyridine core, optimizing interactions within the binding pockets of target proteins like LSD1 or HNE. The ability to introduce diverse pharmacophores significantly contributes to achieving the desired biological activity profile, selectivity over off-targets, and drug-like properties essential for progressing compounds towards preclinical and clinical development.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: